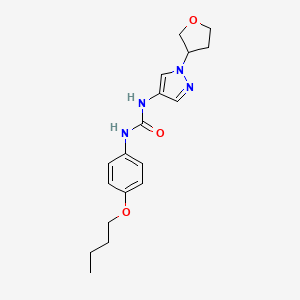

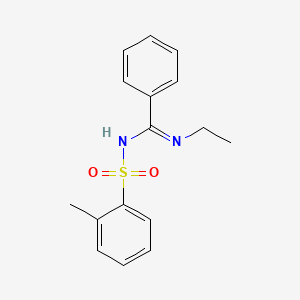

![molecular formula C13H13N3O4 B2520483 5-[(4-乙氧基苯胺)亚甲基]-2,4,6(1H,3H,5H)-嘧啶三酮 CAS No. 736939-43-8](/img/structure/B2520483.png)

5-[(4-乙氧基苯胺)亚甲基]-2,4,6(1H,3H,5H)-嘧啶三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione" is a derivative of pyrimidinetrione, which is a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidinetrione derivatives. For instance, the first paper discusses 5-substituted-2,4-diaminopyrimidines with antiviral activity, indicating the potential for biological activity in pyrimidinetrione derivatives . The second paper describes the synthesis and molecular characterization of a bis(pyrimidinetrione) compound, which shares the pyrimidinetrione core with the compound of interest .

Synthesis Analysis

The synthesis of pyrimidinetrione derivatives can involve various strategies, including C5-alkylation or cyclization to form the pyrimidine ring, as mentioned in the first paper . Additionally, the second paper outlines a tandem Aldol condensation-Michael addition process in an aqueous diethylamine medium for synthesizing a related compound . These methods could potentially be adapted for the synthesis of "5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione," although specific details would depend on the substituents and desired regioisomers.

Molecular Structure Analysis

The molecular structure of pyrimidinetrione derivatives is characterized by the presence of a pyrimidine ring and additional functional groups that influence the compound's properties. The second paper provides a detailed analysis of the molecular structure using DFT B3LYP/6-311G(d,p) method and single-crystal X-ray structure determination, which could be relevant for understanding the structure of "5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione" .

Chemical Reactions Analysis

The reactivity of pyrimidinetrione derivatives can be influenced by the substituents on the pyrimidine ring. The first paper describes reactions such as alkylation and deprotection to produce free phosphonic acids, as well as reactions with elemental halogens to introduce halogen substituents . These reactions are indicative of the types of chemical transformations that pyrimidinetrione derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinetrione derivatives are determined by their molecular structure. The second paper's analysis of the molecular electrostatic potential (MEP) and natural bond orbital (NBO) calculations provides insights into the reactive sites for electrophilic and nucleophilic attacks, which are important for understanding the compound's reactivity . Additionally, the electronic spectra and NMR chemical shifts offer information on the electronic environment and the identification of the compound.

科学研究应用

合成和化学性质

合成方法:研究详细介绍了嘧啶三酮衍生物的合成方法,提供了对各种取代基和衍生物创建的见解。Pendergast 和 Hall (1986) 讨论了 2,4,8-嘧啶并[5,4-d]嘧啶三酮的合成,允许在温和条件下引入各种取代基到 7 位,展示了该化合物的多功能性和进一步化学操作的潜力 一些 7-取代-2,4,8(1H,3H,7H)嘧啶并[5,4-d]嘧啶三酮的合成.

分子相互作用:环糊精包合物中主客体相互作用的研究,包括嘧啶三酮衍生物,揭示了分子动力学和结合机制的详细见解。Tirapegui 等人 (2006) 的这项工作有助于理解这些化合物如何在复杂系统中相互作用,为传感器和分子识别技术中的应用提供了基础 环糊精包合物中主客体相互作用与溶剂化变色染料.

化学反应性和应用:Laxmi 等人 (2012) 对香豆素吡唑嘧啶 2,4,6(1H,3H,5H)三酮的合成和抗菌活性研究例证了对嘧啶三酮衍生物的反应性和其潜在应用的更广泛的研究兴趣。虽然侧重于抗菌特性,但该研究强调了该化合物适用于各种科学应用的多功能化学框架,突出了其在药理学之外的用途 香豆素吡唑嘧啶 2,4,6(1H,3H,5H)三酮和硫代嘧啶 4,6(1H,5H)二酮的合成和抗菌活性.

安全和危害

属性

IUPAC Name |

5-[(4-ethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-2-20-9-5-3-8(4-6-9)14-7-10-11(17)15-13(19)16-12(10)18/h3-7H,2H2,1H3,(H3,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQZIXCLHPSPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

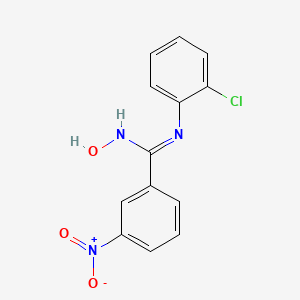

![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)

![4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2520404.png)

![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)

![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)

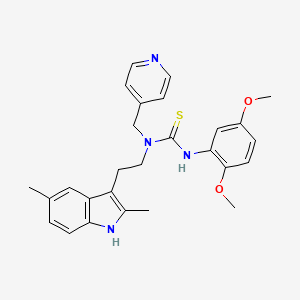

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)

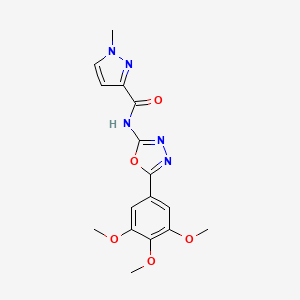

![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)

![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)